Mercaptomethanol
Description
Mercaptomethanol (HS-CH₂-OH) is a thiol-alcohol compound characterized by the presence of both a sulfhydryl (-SH) and a hydroxyl (-OH) group. It plays a specialized role in biochemical conjugation reactions, particularly in the metabolism of phthalide derivatives found in Chuanxiong Rhizoma (CR) decoction. In vivo studies in rats have identified this compound as a key conjugating agent in the metabolic pathways of phthalides, such as senkyunolides and butylidenephthalides . These conjugates are critical for understanding the pharmacological effects of CR, as they represent active metabolites that contribute to therapeutic outcomes .
Properties
CAS No. |
22322-29-8 |
|---|---|
Molecular Formula |
CH4OS |
Molecular Weight |
64.11 g/mol |
IUPAC Name |
sulfanylmethanol |
InChI |
InChI=1S/CH4OS/c2-1-3/h2-3H,1H2 |
InChI Key |
GXDPEHGCHUDUFE-UHFFFAOYSA-N |
Canonical SMILES |
C(O)S |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Protein Chemistry
- Reducing Agent: Mercaptomethanol is widely used to reduce disulfide bonds in proteins, thereby denaturing them. This property is essential for ensuring that protein samples are in their monomeric forms during analysis. It cleaves disulfide bonds between cysteine residues, disrupting the tertiary and quaternary structures of proteins .
- Preventing Protein Oxidation: In enzymatic reactions, this compound acts as a reducing agent to inhibit the oxidation of free sulfhydryl groups, maintaining protein activity during assays .
- Denaturing Ribonucleases: It is employed in RNA isolation procedures to denature ribonucleases that could degrade RNA during extraction. By breaking the disulfide bonds in these enzymes, this compound prevents RNA digestion .
2. Immunological Studies
- Modulating Immune Functions: Research indicates that this compound can enhance immune responses in various species, including humans and fish. It has been shown to alter immune functions positively when used in serum-free conditions .
3. Vascular Research
- Oxidative Stress Mitigation: A study demonstrated that this compound treatment significantly reduced oxidative stress markers and inflammation mediators in an aortic dissection mouse model. This suggests its potential use in cardiovascular research and therapies aimed at mitigating oxidative damage .
Industrial Applications
1. Chemical Manufacturing
- Synthesis of Intermediates: this compound serves as a precursor in the synthesis of various chemical intermediates used in pharmaceuticals and agrochemicals . Its properties as a reducing agent make it valuable in chemical reactions requiring thiol functionalities.
2. Water Treatment
- Corrosion Inhibition: In industrial settings, this compound is utilized as a corrosion inhibitor for metal surfaces and pipes. Its water solubility and volatility make it effective in maintaining the integrity of performance materials .
3. Polymer Chemistry
- Chain Transfer Agent: It is used as a chain transfer agent in polymerization processes, allowing for better control over molecular weight during the synthesis of polymers .
Case Studies
Chemical Reactions Analysis
Reduction of Disulfide Bonds
2-Mercaptoethanol is widely used to reduce disulfide bonds (S–S) in proteins and peptides, converting them to free thiols (SH groups). The reaction follows the equilibrium:
This reaction is critical in biochemistry for protein denaturation and monomerization . Compared to dithiothreitol (DTT), 2-mercaptoethanol has a higher stability (half-life >100 hours at pH 6.5) but a lower redox potential (−0.26 V vs. −0.33 V for DTT) .
Formation of Dithiodiglycol
2-Mercaptoethanol oxidizes in the presence of oxygen or oxygenous gases to form dithiodiglycol (HOCHCHS–SCHCHOH). Key conditions and findings include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Cu(II) or Mn(II) salts (e.g., Cu acetate) | |
| Solvent | Aqueous medium (10–70% water) | |
| Temperature | <60°C (exothermic) | |
| Yield | ~99.5% | |
| Byproducts | Sulfur oxides (overoxidation) |
Overoxidation can occur if oxygen is in excess, leading to S–O bonds or higher sulfur oxidation states .
Reaction with Hydrogen Peroxide
In aqueous solution, 2-mercaptoethanol reacts with HO via a two-step mechanism:
Protection of Aldehydes/Ketones
2-Mercaptoethanol reacts with aldehydes and ketones to form oxathiolanes , which are stable intermediates in organic synthesis:
This reaction is reversible under acidic conditions .
Reduction of Aromatic Nitro Compounds
2-Mercaptoethanol reduces nitroaromatics (e.g., nitrobenzene) to amines under mild conditions. For example:
Kinetic studies show the reaction rate depends on substituents (electron-withdrawing groups accelerate reduction) .
Coordination Chemistry
2-Mercaptoethanol acts as a ligand in metal complexes. For example:
-
Reduces Co(III)-superoxo complexes to Co(III)-peroxo species with a rate constant at pH 7 .
-
Forms stable complexes with Cu(II) and Mn(II), critical in catalytic oxidation .
Comparative Reactivity with Thioglycolic Acid
| Parameter | 2-Mercaptoethanol | Thioglycolic Acid |
|---|---|---|
| Redox Potential (V) | −0.26 | −0.14 |
| Rate Constant (Ms) | ||
| Activation Energy (kJ/mol) | 29.6 ± 1.3 | 27.0 ± 0.4 |
| Data from reactions with Co(III)-superoxo complexes . |
The higher rate for thioglycolic acid despite its lower redox potential is attributed to tautomerization effects .
Comparison with Similar Compounds
Mercaptomethanol vs. β-Mercaptoethanol
Key Differences :
- This compound’s shorter carbon chain enhances its reactivity in forming conjugates with phthalides, while β-mercaptoethanol’s additional methylene group improves stability for laboratory use.
This compound vs. Methanethiol
Key Differences :
- This compound’s hydroxyl group enables polar interactions, making it suitable for aqueous-phase metabolic reactions. Methanethiol, lacking this group, is more reactive in gas-phase or lipid environments.
This compound vs. Other Mercapto Derivatives
Examples include methyl 2-methyl-3-mercaptopropionate () and 4-mercapto-2-methylphenol ():
- Structural Complexity: this compound is a simple mono-thiol alcohol, whereas derivatives like methyl 2-methyl-3-mercaptopropionate contain ester and branched chains, altering their solubility and reactivity.
- Functional Roles: this compound is primarily a metabolic intermediate, while other mercapto compounds serve as synthetic intermediates or stabilizers in industrial applications .
Research Findings on this compound’s Metabolic Significance
- Conjugation Specificity: this compound conjugates with phthalides (e.g., senkyunolides) via hydroxylation and sulfhydryl bonding, producing isomers such as 3-hydroxysenkyunolide J/N conjugates . These metabolites account for 37–73% of total metabolites in rat plasma and urine .
- Diagnostic Fragmentation: this compound conjugates exhibit neutral loss patterns (e.g., loss of H₂S or CH₂O) during mass spectrometry, aiding in their identification .
- Pharmacological Relevance: Conjugates derived from this compound are proposed as biomarkers for CR’s efficacy, linking metabolism to therapeutic outcomes .
Q & A
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
